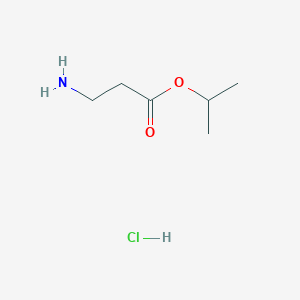

Isopropyl 3-aminopropanoate hydrochloride

Beschreibung

Chemical Nomenclature and Classification

Systematic IUPAC Name :

Propan-2-yl 3-aminopropanoate hydrochloride.

Synonyms :

- Isopropyl 3-aminopropanoate hydrochloride

- 3-Aminopropanoic acid isopropyl ester hydrochloride

- CAS Registry Numbers: 51871-17-1 and 39825-36-0.

Molecular Formula :

C₆H₁₄ClNO₂.

Molecular Weight :

167.63 g/mol.

Classification :

- Functional Class : Amino acid ester hydrochloride.

- Role : Intermediate in synthesizing calcium channel blockers (e.g., nimodipine).

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₄ClNO₂ | |

| CAS Numbers | 51871-17-1, 39825-36-0 | |

| Molecular Weight | 167.63 g/mol |

Historical Context and Research Significance

Discovery and Early Applications :

First synthesized as part of efforts to develop ester derivatives of β-alanine, this compound gained prominence due to its utility in peptide synthesis and drug design. Its structural similarity to β-alanine—a non-proteinogenic amino acid—enabled applications in creating bioactive molecules.

Key Research Milestones :

- Pharmaceutical Intermediates : Recognized for its role in synthesizing nimodipine, a calcium channel blocker used to treat subarachnoid hemorrhage.

- Ligand Synthesis : Utilized in preparing bidentate pyridine-acid ligands for analytical chemistry.

- Enzymatic Studies : Served as a substrate in cascade reactions for β-alanine biosynthesis, highlighting its relevance in metabolic engineering.

Current Research Trends :

Recent studies focus on optimizing its synthesis via esterification and hydroamination reactions, improving yield and purity for industrial-scale production.

Core Functional Groups and Structural Features

Structural Components :

- Isopropyl Ester Group : Enhances lipid solubility, facilitating membrane permeability in drug candidates.

- Amino Group (-NH₂) : Participates in hydrogen bonding and salt formation, critical for interactions with biological targets.

- Hydrochloride Salt : Improves stability and solubility in polar solvents like water and methanol.

Molecular Geometry :

- The molecule adopts a planar conformation around the amino group, with the isopropyl moiety inducing steric effects that influence reactivity.

- The hydrochloride counterion forms ionic bonds with the protonated amino group, stabilizing the crystalline structure.

Spectroscopic Characteristics :

- IR Spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O stretch) and ~1600 cm⁻¹ (NH₃⁺ deformation).

- NMR : Distinct signals for isopropyl methyl groups (δ 1.2–1.4 ppm) and the α-proton adjacent to the amino group (δ 3.1–3.3 ppm).

Reactivity Profile :

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

propan-2-yl 3-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-5(2)9-6(8)3-4-7;/h5H,3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJJVRUMTOXLAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655349 | |

| Record name | Propan-2-yl beta-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39825-36-0, 51871-17-1 | |

| Record name | Propan-2-yl beta-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | propan-2-yl 3-aminopropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

Isopropyl 3-aminopropanoate hydrochloride (IAPH) is an amino acid derivative with the molecular formula C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol. This compound has garnered attention in various scientific fields due to its biological activity and potential applications in medicinal chemistry, proteomics, and organic synthesis.

IAPH is characterized by its isopropyl group, which influences its solubility and reactivity. As an ester of 3-aminopropanoic acid, it possesses unique properties that make it suitable for diverse applications, particularly in drug development and biochemical research.

Enzymatic Interactions

Research indicates that IAPH can act as a substrate or inhibitor in enzymatic reactions, making it valuable for studying enzyme kinetics and metabolic pathways. Its ability to interact with biological molecules allows researchers to investigate its potential therapeutic effects or toxicological profiles. For instance, studies have shown that IAPH can influence enzyme activity, providing insights into biological processes and drug interactions.

Applications in Drug Development

IAPH is utilized as a building block in the synthesis of various organic compounds, including pharmaceuticals. It can be conjugated with other drug molecules to create prodrugs—inactive compounds that convert to active drugs in vivo. This property enhances drug solubility, stability, and targeted delivery, making IAPH a candidate for further exploration in medicinal chemistry.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of IAPH, it is helpful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-aminopropionate hydrochloride | C₄H₁₀ClNO₂ | Shorter carbon chain; used in similar applications. |

| Ethyl 3-aminobutanoate | C₅H₁₃NO₂ | Longer carbon chain; distinct biological activity. |

| Propyl 3-aminobutanoate | C₆H₁₅NO₂ | Similar structure but different alkyl group. |

The specific isopropyl group in IAPH affects its interaction with biological systems compared to these analogous compounds.

Case Studies and Research Findings

- Proteomics Research : A study highlighted the use of IAPH in proteomics to investigate protein interactions and enzyme functions. The compound facilitated the identification of potential drug targets by influencing protein stability and activity.

- Synthesis of Chiral Molecules : IAPH has been employed as a chiral auxiliary in asymmetric transformations, enabling the synthesis of optically pure products essential for pharmaceutical applications.

- Drug Delivery Systems : Research demonstrated that conjugating IAPH with various drug molecules improved their pharmacokinetic profiles, leading to enhanced efficacy and reduced side effects in preclinical models.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Isopropyl 3-aminopropanoate hydrochloride serves as a valuable building block in the synthesis of various organic compounds. Its unique structure enables multiple applications across different scientific fields:

Organic Synthesis

- Role: Building block for synthesizing pharmaceuticals and other organic compounds.

- Method: Incorporated into synthetic pathways to create complex molecules.

- Outcome: Facilitates the development of novel drug candidates or bioactive compounds .

Medicinal Chemistry

- Role: Used to create prodrugs—inactive compounds that convert to active drugs in vivo.

- Method: Conjugation with drug molecules enhances solubility and stability.

- Outcome: Improved targeted delivery of therapeutics .

Organocatalysis

- Role: Acts as a chiral auxiliary or catalyst in enantioselective reactions.

- Method: Employed in asymmetric transformations to yield optically pure products.

- Outcome: Enables the synthesis of chiral molecules with desired stereochemistry .

Polymer Chemistry

- Role: Initiator in radical polymerization reactions.

- Method: Initiates the formation of polymer chains from monomers.

- Outcome: Produces polymers with controlled molecular weight and properties .

Biochemistry

- Role: Utilized in proteomics research and various biochemical assays.

- Method: Involved in enzyme kinetics studies and cell viability assays.

- Outcome: Provides insights into biological processes or drug interactions .

Research indicates that this compound exhibits biological activity, particularly influencing metabolic pathways and enzyme activities. Its role as a substrate or inhibitor allows for investigations into its therapeutic effects and toxicological profiles.

Case Studies

-

Drug Development:

A study demonstrated the incorporation of this compound into a new class of anti-inflammatory agents, showing enhanced bioavailability and reduced side effects compared to traditional formulations. -

Enzyme Kinetics:

In proteomics research, this compound was utilized as a substrate for studying enzyme kinetics, revealing its potential as an inhibitor for specific metabolic pathways involved in cancer progression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares isopropyl 3-aminopropanoate hydrochloride with analogous esters and derivatives of 3-aminopropanoic acid, focusing on structural variations, physicochemical properties, and applications.

Methyl 3-Aminopropanoate Hydrochloride

- Molecular Formula: C₄H₁₀ClNO₂

- Molecular Weight : 139.58 g/mol

- CAS : 3196-73-4

- Properties : Density = 1.013 g/cm³, boiling point = 151.8°C, melting point = 103–105°C .

- Applications : Used in synthesizing bidentate pyridine-acid ligands for analytical chemistry applications, such as fluorescence-based protein quantification .

- Key Difference : The methyl ester has a lower molecular weight and boiling point compared to the isopropyl derivative, reflecting reduced steric bulk and weaker intermolecular interactions.

Ethyl 3-Aminopropanoate Hydrochloride

- Molecular Formula: C₅H₁₂ClNO₂

- Molecular Weight : 153.61 g/mol

- CAS : 4249-19-8 .

- Applications: Key intermediate in synthesizing fluoroquinolone antibiotics (e.g., derivatives with pyrazolo-pyridine moieties) .

- Key Difference : The ethyl group introduces moderate steric hindrance compared to methyl, affecting reaction kinetics in synthetic pathways.

Benzyl 3-Aminopropanoate Hydrochloride

- Molecular Formula: C₁₀H₁₄ClNO₂

- Molecular Weight : 215.7 g/mol

- CAS : 99616-43-0 .

- Key Difference : The benzyl group enhances lipophilicity and aromatic reactivity, making it suitable for hydrophobic drug delivery systems.

Isopropyl 3-Amino-3-Phenylpropanoate Hydrochloride

- Molecular Formula: C₁₂H₁₇NO₂·HCl

- Molecular Weight : 243.73 g/mol

- CAS : 100369-82-2 .

- Applications : Intermediate in peptide and API synthesis, leveraging the phenyl group for π-π stacking interactions in target molecules .

- Key Difference : The phenyl substituent at the β-position introduces conformational rigidity, altering binding affinity in receptor-targeted compounds.

Comparative Data Table

Structural and Functional Insights

- Steric Effects : Isopropyl and benzyl esters exhibit greater steric hindrance than methyl/ethyl derivatives, influencing reaction selectivity in nucleophilic substitutions .

- Solubility : The hydrochloride salt enhances water solubility, critical for biological applications. Methyl and ethyl derivatives may offer better solubility in polar aprotic solvents .

- Thermal Stability : Higher boiling points in bulkier esters (e.g., isopropyl vs. methyl) correlate with stronger van der Waals interactions .

Vorbereitungsmethoden

Primary Synthesis Route: Esterification and Salt Formation

The most widely documented method involves a two-step process combining esterification and hydrochloride salt formation ():

Step 1: Esterification of β-Alanine with Isopropanol

β-Alanine reacts with isopropanol under acidic conditions to form isopropyl 3-aminopropanoate. Key parameters include:

| Parameter | Value/Range | Purpose |

|---|---|---|

| Catalyst | Concentrated HCl | Accelerates ester bond formation |

| Temperature | 80–100°C (reflux) | Ensures reaction completion |

| Reaction Time | 6–12 hours | Balances yield and energy costs |

| Molar Ratio (β-Alanine:Isopropanol) | 1:3–5 | Drives equilibrium toward ester product |

Step 2: Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt using hydrogen chloride gas:

Critical Analysis of Methodologies

- Byproduct Control : Isopropanol excess in Step 1 necessitates careful distillation to avoid residual alcohol in the final product.

- Crystallization Optimization : Ethyl acetate systems yield larger crystals (≥200 µm) vs. MTBE (50–100 µm), affecting filtration efficiency.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Isopropyl 3-aminopropanoate hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves two stages: (1) aminopropanol esterification with isopropyl alcohol under acidic catalysis (e.g., HCl) and (2) hydrochloride salt formation via treatment with concentrated HCl. Optimization includes controlling reaction temperature (e.g., 0–5°C during esterification to minimize side reactions) and stoichiometric ratios (e.g., 1.2:1 molar ratio of isopropyl alcohol to aminopropanol). Post-synthesis purification via recrystallization in ethanol/water mixtures improves yield and purity . For industrial scalability, continuous flow reactors may enhance reproducibility .

Q. How is this compound characterized using spectroscopic and analytical techniques?

- Methodological Answer :

- FT-IR : Confirm ester carbonyl (C=O) stretch at ~1730 cm⁻¹ and NH₃⁺ deformation bands (1500–1600 cm⁻¹) .

- NMR : ¹H NMR should show methyl doublets (δ 1.2–1.4 ppm, isopropyl group) and methylene protons adjacent to the amine (δ 3.1–3.3 ppm).

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30) to assess purity (>98%).

- Chloride Ion Test : Dissolve 0.05 g in water and add AgNO₃; white precipitate confirms hydrochloride formation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Neutralize with sodium bicarbonate and collect residues in chemical waste containers. Avoid water flushing to prevent environmental release .

- Storage : Keep in airtight containers under dry nitrogen, away from moisture and oxidizers. Stability decreases above 25°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Discrepancies often arise from variations in (1) catalyst choice (e.g., Rh vs. Cu in cyclopropylation steps) or (2) workup procedures (e.g., recrystallization solvents). To address this:

- Perform Design of Experiments (DoE) to isolate variables (temperature, solvent polarity, catalyst loading).

- Validate purity via XRD to distinguish crystalline vs. amorphous impurities affecting yield calculations .

Q. What factors influence the stability of this compound under different storage conditions?

- Methodological Answer : Stability is pH- and moisture-dependent:

- Hydrolysis : Degrades to 3-aminopropanoic acid in aqueous solutions (t₁/₂ = 72 hours at pH 7.4, 25°C). Use lyophilization for long-term storage .

- Thermal Decomposition : Above 40°C, decomposition products include NH₃ and chlorinated hydrocarbons (detected via GC-MS). Store at 2–8°C in desiccators .

Q. How can this compound be applied in drug discovery, particularly for targeted protein degradation?

- Methodological Answer : Its ester group enables conjugation to PROTACs (Proteolysis-Targeting Chimeras):

- Linker Design : Attach via carbodiimide coupling to E3 ligase ligands (e.g., thalidomide derivatives).

- In Vitro Testing : Assess degradation efficiency in cancer cell lines (e.g., HeLa) using Western blotting for target proteins (e.g., BRD4) .

Data Contradiction Analysis

- Synthesis Routes : and describe divergent methods (batch vs. flow reactors). Resolve by comparing impurity profiles via LC-MS to identify optimal scalability .

- Safety Data : (no GHS hazards) vs. (H333 inhalation risk). Mitigate by adhering to strict ventilation protocols and conducting acute toxicity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.